

Technical Guide: (R)-3-(bromomethyl)hexanoic acid (CAS: 1942054-60-5)

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Compound of Interest

Compound Name: (R)-3-(bromomethyl)hexanoic acid

Cat. No.: B8819872

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Introduction

(R)-3-(bromomethyl)hexanoic acid is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical industry as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its specific stereochemical configuration and bifunctional nature, containing both a carboxylic acid and a bromomethyl group, make it a versatile intermediate for creating complex molecules with high stereopurity.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-3-(bromomethyl)hexanoic acid**, with a focus on its role in the production of the anticonvulsant drug Brivaracetam.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **(R)-3-(bromomethyl)hexanoic acid** is presented in the table below.

Property	Value	Source(s)
CAS Number	1942054-60-5	[1][3][4][5]
Molecular Formula	C7H13BrO2	[1][2][3][5]
Molecular Weight	209.08 g/mol	[1][2][3][5]
IUPAC Name	(3R)-3-(bromomethyl)hexanoic acid	[1]
Synonyms	Hexanoic acid, 3-(bromomethyl)-, (3R)-; Brivaracetam Impurity 15	[3][5][6]
Canonical SMILES	CCCCC--INVALID-LINK-- CC(=O)O	[1]
Storage	2-8°C Refrigerator	[3]

Synthesis of (R)-3-(bromomethyl)hexanoic acid

The primary synthetic route to **(R)-3-(bromomethyl)hexanoic acid** involves the ring-opening of a chiral lactone precursor, (R)-4-n-propyl-dihydrofuran-2-one.[1] This method is favored for its ability to maintain the desired stereochemistry.

Experimental Protocol: Ring-Opening of (R)-4-n-propyl-dihydrofuran-2-one

This protocol describes a common method for the synthesis of **(R)-3-(bromomethyl)hexanoic acid**.

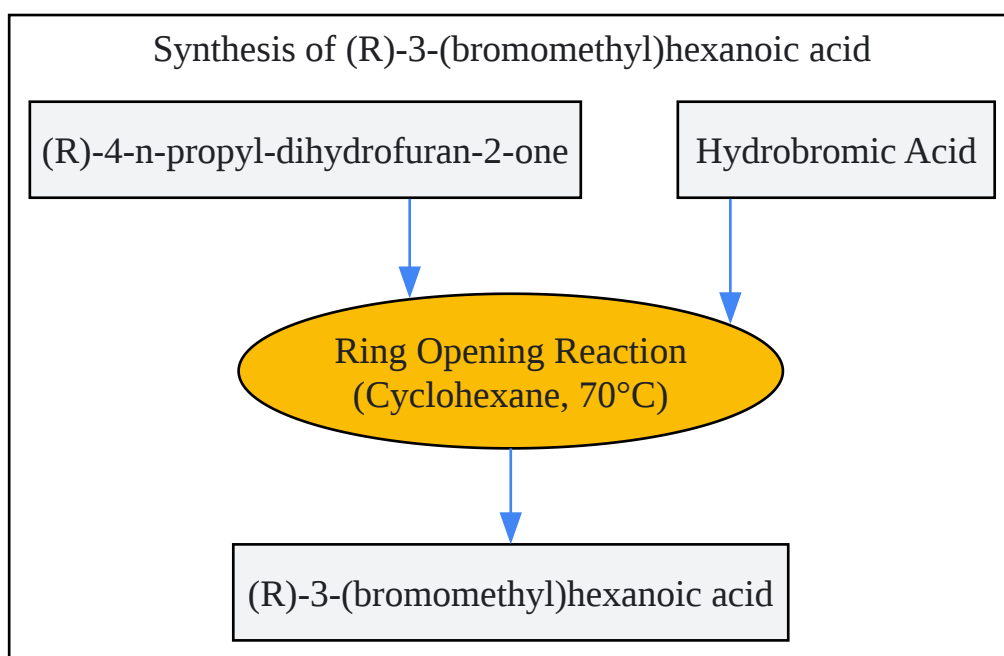
Materials:

- (R)-4-n-propyl-dihydrofuran-2-one (GC purity 90%, optical purity 98%)
- Cyclohexane
- Hydrobromic acid

- Diluted hydrochloric acid
- Dichloromethane (DCM)
- Anhydrous sodium sulfate

Procedure:

- Dissolve 10g of (R)-4-n-propyl-dihydrofuran-2-one in cyclohexane.[7]
- Raise the temperature of the solution to 70°C.[7]
- Add 7g of hydrobromic acid dropwise to the heated solution.[7]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
- Upon completion of the reaction, quench the reaction mixture with diluted hydrochloric acid.
[7]
- Perform a liquid-liquid extraction using DCM and water.[7]
- Dry the organic phase over anhydrous sodium sulfate.[7]
- Filter the solution and concentrate the filtrate under reduced pressure to yield **(R)-3-(bromomethyl)hexanoic acid** with an optical purity of 97.3%. [7]



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Caption: Synthesis of **(R)-3-(bromomethyl)hexanoic acid**.

Application in the Synthesis of Brivaracetam

(R)-3-(bromomethyl)hexanoic acid is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug.[2] The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by condensation with a chiral amine.

Experimental Protocol: Synthesis of Brivaracetam

This protocol outlines the subsequent steps to synthesize Brivaracetam from **(R)-3-(bromomethyl)hexanoic acid**.

Materials:

- **(R)-3-(bromomethyl)hexanoic acid**
- Cyclohexane
- Oxalyl chloride

- (S)-2-aminobutanamide hydrochloride
- Toluene
- Molecular sieves
- Calcium hydroxide
- Calcium chloride
- Tetrabutylammonium bromide

Procedure:

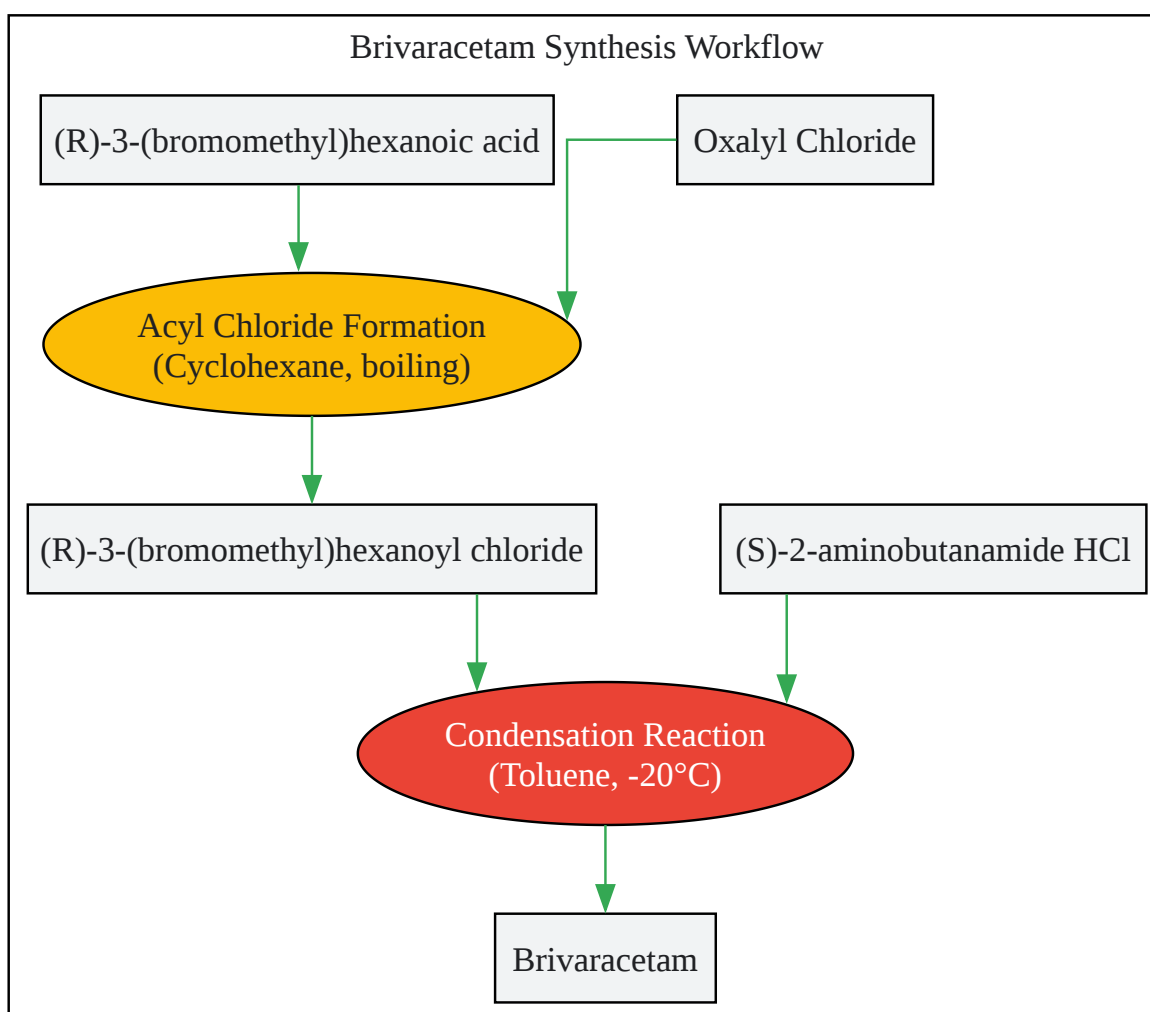
Step 1: Formation of (R)-3-(bromomethyl)hexanoyl chloride

- Dissolve the **(R)-3-(bromomethyl)hexanoic acid** obtained from the previous step in 20ml of cyclohexane.[7]
- Add 19.4g of oxalyl chloride at the boiling point of the solvent.[7]
- Monitor the reaction by TLC.[7]
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain (R)-3-(bromomethyl)hexanoyl chloride.[7]

Step 2: Condensation to form Brivaracetam

- In a separate reaction vessel, create a suspension of 7g of molecular sieves, 4.33g of calcium hydroxide, 17.1g of calcium chloride, 0.7g of tetrabutylammonium bromide, and 16.1g of (S)-2-aminobutanamide hydrochloride in 150ml of toluene.[7]
- Dissolve the (R)-3-(bromomethyl)hexanoyl chloride in 64ml of toluene and add it dropwise to the suspension while maintaining the temperature at -20°C.[7]
- Stir the solution at -20°C for 5 hours.[7]
- Add an additional 13g of calcium hydroxide and continue stirring at -20°C overnight.[7]

- After the reaction is complete, adjust the pH to 5-6 with dilute hydrochloric acid.[7]
- Filter the mixture and extract the filtrate with DCM/water.[7]
- Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Brivaracetam.[7]



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Caption: Brivaracetam synthesis workflow.

Conclusion

(R)-3-(bromomethyl)hexanoic acid is a valuable chiral intermediate with well-defined synthetic pathways and a critical application in the pharmaceutical industry, particularly in the manufacturing of Brivaracetam. The methodologies presented in this guide offer a framework for its synthesis and utilization, underscoring the importance of stereochemical control in modern drug development. Researchers and scientists can leverage this information for process optimization and the development of novel synthetic routes.

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